7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14990085
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one -](/images/structure/VC14990085.png)
Specification
Molecular Formula | C20H18O5 |
---|---|
Molecular Weight | 338.4 g/mol |
IUPAC Name | 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
Standard InChI | InChI=1S/C20H18O5/c1-12-10-19(22)25-20-13(2)18(9-8-16(12)20)24-11-17(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3 |
Standard InChI Key | FICFXLVAYZPMAK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Characterization
Molecular Structure and Nomenclature
The compound belongs to the chromenone family, characterized by a benzopyran-2-one core. Its IUPAC name, 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, reflects three critical structural features:
-
A chromen-2-one backbone substituted with methyl groups at positions 4 and 8
-
A 4-methoxyphenyl ketone moiety linked via an ether bridge at position 7
-
An oxoethoxy spacer connecting the aromatic systems
Molecular Formula: C₂₁H₂₀O₅
Molecular Weight: 352.4 g/mol
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C |
InChI Key | MGSCXSDBPYLQQQ-UHFFFAOYSA-N |
Topological Polar SA | 76.5 Ų |
Physicochemical Properties
Chromenone derivatives exhibit distinct solubility and stability profiles influenced by their substituents:
-
Solubility: Limited aqueous solubility (estimated logP = 3.2) due to hydrophobic aromatic systems. Predominantly soluble in polar aprotic solvents like DMSO or acetone .
-
Melting Point: Theoretical value ranges between 180–190°C based on analogous chromenones.
-
Crystallinity: Non-planar structure due to steric hindrance from methyl and methoxy groups, reducing crystallization tendency.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a three-stage process:
-
Chromenone Core Formation: Knorr condensation between substituted salicylaldehyde and β-keto ester precursors.
-
Etherification: Nucleophilic substitution introducing the 2-(4-methoxyphenyl)-2-oxoethoxy group at position 7.
-
Purification: Column chromatography using silica gel (hexane:ethyl acetate gradients) to achieve >95% purity.
Table 2: Hypothetical Synthesis Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
1 | Salicylaldehyde derivative, β-keto ester, H₂SO₄ | 80°C | 65–70 |
2 | 4-Methoxyphenacyl bromide, K₂CO₃, DMF | 60°C | 55–60 |
3 | Silica gel (60–120 mesh), Hexane:EtOAc (7:3) | Ambient | 90 |
Optimization Challenges
-
Regioselectivity: Competing etherification at positions 5 and 7 necessitates careful control of reaction stoichiometry.
-
Oxidation Sensitivity: The α-keto ether bridge may undergo unintended oxidation during synthesis, requiring inert atmospheres.
Biological Activities and Mechanisms
Structure-Activity Relationships
-
Methoxy Positioning: Para-substitution on the phenyl ring enhances membrane permeability compared to meta-isomers .
-
Methyl Substituents: 4,8-Dimethyl configuration improves metabolic stability by shielding esterase-sensitive sites.
Analytical Characterization
Table 3: Predicted Spectral Data
Technique | Key Signals |
---|---|
¹H NMR (400 MHz, CDCl₃) | δ 2.42 (s, 3H, C8-CH₃), 3.86 (s, 3H, OCH₃), 5.32 (s, 2H, OCH₂CO) |
¹³C NMR | δ 160.1 (C=O), 154.3 (Ar-O), 55.2 (OCH₃) |
HRMS | m/z 353.1387 [M+H]⁺ (calc. 353.1389) |
Chromatographic Behavior
-
HPLC: Retention time 12.7 min on C18 column (MeCN:H₂O 65:35, 1 mL/min)
-
TLC: Rf 0.62 (Silica GF₂₅₄, Hexane:EtOAc 1:1)
Applications and Future Directions
Current Uses
-
Medicinal Chemistry: Lead compound for developing selective COX-2 inhibitors
-
Materials Science: Fluorescent probe candidate due to extended π-conjugation
Research Priorities
-
In Vivo Toxicity Studies: Address gap in systemic safety profiles
-
Formulation Development: Nanoencapsulation to enhance bioavailability
-
Target Identification: Proteomics approaches to elucidate molecular targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume